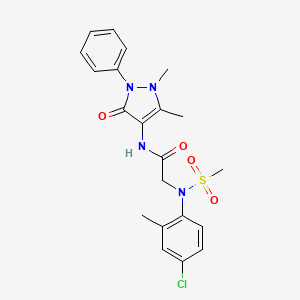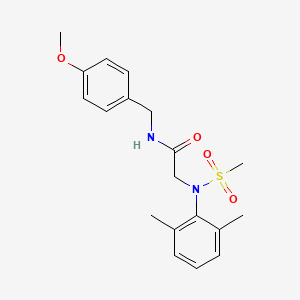
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EFG, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFG is a glycine transporter 1 (GlyT1) inhibitor, which means that it can regulate the levels of glycine in the brain, leading to various biochemical and physiological effects.
Wirkmechanismus
EFG acts as a competitive inhibitor of N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the brain. By inhibiting this compound, EFG increases the levels of glycine in the synaptic cleft, leading to enhanced NMDA receptor activity and improved neurotransmission. The increased NMDA receptor activity has been linked to the improvement of cognitive function and memory in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EFG are mainly attributed to its ability to regulate the levels of glycine in the brain. The increased levels of glycine lead to enhanced NMDA receptor activity, which has been linked to the improvement of cognitive function and memory. EFG has also been shown to have analgesic and antidepressant effects, which may be due to its ability to modulate the activity of the glutamatergic system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EFG for lab experiments is its high selectivity for N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for the specific modulation of glycine levels in the brain. EFG also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, EFG has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on EFG. One direction is to investigate the potential of EFG as a therapeutic agent for the treatment of cognitive impairments and memory deficits in humans. Another direction is to develop new N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors based on the structure of EFG with improved pharmacokinetic properties. Additionally, the use of EFG as a tool to study the role of glycine in the brain and its potential therapeutic applications in various neurological and psychiatric disorders should be explored.
Wissenschaftliche Forschungsanwendungen
EFG has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, EFG has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. In pharmacology, EFG has been investigated for its potential as a therapeutic agent for the treatment of neuropathic pain and depression. In medicinal chemistry, EFG has been used as a lead compound for the development of new N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors with improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-2-29-20-14-12-19(13-15-20)25(30(27,28)21-6-4-3-5-7-21)16-22(26)24-18-10-8-17(23)9-11-18/h3-15H,2,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXVSILMJJGURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3465440.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B3465461.png)



![N-(3-chloro-4-methoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3465488.png)


![N~1~-(4-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465529.png)
![N-(5-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3465530.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3465542.png)